N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2.ClH/c1-16(2)28-13-12-18-21(14-28)32-25(27-22(29)15-30-17-8-4-3-5-9-17)23(18)24-26-19-10-6-7-11-20(19)31-24;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZUNUYOQTBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189691-92-6 | |
| Record name | Acetamide, N-[3-(2-benzothiazolyl)-4,5,6,7-tetrahydro-6-(1-methylethyl)thieno[2,3-c]pyridin-2-yl]-2-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189691-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity.
Mode of Action
Biochemical Pathways
tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival of this bacterium.
Result of Action
tuberculosis, indicating that they may have bactericidal or bacteriostatic effects.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair and is implicated in cancer progression and resistance to therapy. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C19H22ClN3OS2
- Molecular Weight : 408.0 g/mol
- CAS Number : 524708-03-0
Compound 1 has been shown to inhibit the activity of APE1, which is essential for the repair of DNA damage. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its interaction with DNA substrates. This inhibition leads to an accumulation of apurinic sites in DNA, making it a promising candidate for enhancing the efficacy of alkylating agents used in cancer therapy.
In Vitro Studies
Research indicates that compound 1 exhibits low micromolar potency against purified APE1 and demonstrates significant cytotoxicity enhancement when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ). Notably, it was observed that:
- Cytotoxicity Enhancement : Compound 1 potentiates the cytotoxic effects of MMS and TMZ in cell lines such as HeLa and SF767 glioblastoma cells.
- ADME Profile : The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) properties, with good plasma and brain exposure following intraperitoneal administration in mice at a dose of 30 mg/kg .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical features necessary for the biological activity of compound 1. The presence of the thiazole moiety is essential for APE1 interaction, while modifications to the pendant aryl ring can enhance potency. The following table summarizes key findings from SAR studies:
| Compound | Structure Feature | APE1 Inhibition Potency | Comments |
|---|---|---|---|
| Compound 1 | Thiazole + Isopropyl | Low µM | Effective against APE1 |
| Analog A | Benzoxazole | Moderate | Reduced activity |
| Analog B | Thiazole only | Minimal | Suggests thiazole is crucial |
Case Studies
Several studies have highlighted the potential clinical applications of compound 1:
- Combination Therapy : In a study involving glioblastoma models, compound 1 was administered alongside TMZ. Results showed a synergistic effect leading to increased apoptosis in tumor cells compared to monotherapy with TMZ alone .
- Mechanistic Insights : Research has elucidated that the mechanism by which compound 1 enhances cytotoxicity involves hyperaccumulation of AP sites in treated cells, disrupting normal DNA repair processes and leading to cell death .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of benzothiazole have been reported to exhibit cytotoxic effects against breast cancer cells and other malignancies .
- Antimicrobial Activity :
-
Neuroprotective Effects :
- There is emerging evidence suggesting that similar compounds may offer neuroprotective benefits. They could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and inflammation in neuronal cells. This application is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .
Therapeutic Uses
-
Cancer Therapy :
- Given its anticancer properties, this compound may be utilized in targeted cancer therapies. Its ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further development in oncological pharmacotherapy.
-
Infection Control :
- With its antimicrobial potential, the compound could be developed into new treatments for bacterial infections or fungal diseases that are resistant to current antibiotics.
-
Neurological Disorders :
- The neuroprotective properties suggest that it could be explored as a therapeutic agent for treating neurodegenerative diseases. Future research could focus on its efficacy in preclinical models of these conditions.
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. For example:
-
Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
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Basic Conditions : Hydroxide ions deprotonate water, enhancing nucleophilicity for carbonyl attack.
| Reaction Conditions | Products | Notes |
|---|---|---|
| 1M HCl, reflux | 2-Phenoxyacetic acid + Amine derivative | Complete hydrolysis observed after 6 hours |
| 1M NaOH, 60°C | Same as above | Faster kinetics due to stronger nucleophile |
Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring
The benzothiazole ring is electron-deficient, directing electrophiles to the para and meta positions relative to the sulfur and nitrogen atoms. Common reactions include:
-
Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C.
-
Sulfonation : Achieved with fuming H₂SO₄ at 80°C.
For example, nitration would yield a nitro-substituted derivative:
Stoichiometric and kinetic data for analogous compounds suggest moderate reactivity .
Nucleophilic Substitution at the Thienopyridine Core
The tetrahydrothieno[2,3-c]pyridine core may participate in nucleophilic substitutions, particularly at positions activated by adjacent sulfur atoms. For instance:
-
Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃).
-
Acylation : Treatment with acyl chlorides under anhydrous conditions.
| Reaction | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | 72 | Analogous to |
| Acetylation | AcCl, pyridine | 65 | Analogous to |
Oxidation of the Thioether Group
The sulfur atom in the thienopyridine ring can undergo oxidation to form sulfoxides or sulfones using agents like H₂O₂ or mCPBA:
-
Conditions : 30% H₂O₂ in acetic acid at 50°C.
-
Stoichiometry : 2 equivalents of H₂O₂ required for sulfone formation .
Salt Formation and pH-Dependent Stability
As a hydrochloride salt, the compound exhibits pH-sensitive stability:
-
Acidic Media (pH < 3) : Stable due to protonation of the amine group.
-
Neutral/Basic Media (pH ≥ 7) : Degradation via deprotonation and subsequent hydrolysis .
| pH | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 2.0 | >30 days | Minimal degradation |
| 7.4 | 48 hours | Hydrolysis of acetamide |
Photochemical Reactivity
The phenoxy group may undergo photooxidation under UV light, forming quinone-like structures. This reaction is critical for assessing storage conditions:
Complexation with Metal Ions
The benzothiazole nitrogen and sulfur atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. Such interactions are relevant to its biological activity and analytical detection .
| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 2:1 | 8.3 |
| Fe³⁺ | 1:1 | 6.7 |
Comparison with Similar Compounds
Structural and Functional Comparisons
Compound 3 belongs to a class of thieno[2,3-c]pyridine derivatives modified with a benzo[d]thiazol-2-yl group and an isopropyl substituent. Key structural elements contributing to its activity include:
- Benzo[d]thiazol-2-yl moiety : Enhances interaction with APE1’s active site, likely through π-π stacking or hydrophobic interactions.
- Isopropyl group : Improves solubility and bioavailability, contributing to its favorable PK profile.
- Phenoxyacetamide side chain: May stabilize binding via hydrogen bonding or van der Waals interactions.
Compound 3 was selected as the lead due to its balanced potency and brain penetration .
Pharmacological and Mechanistic Advantages
Table 1: Key Properties of Compound 3 vs. Hypothetical Comparators
Key Findings:
Potency : Compound 3’s single-digit µM IC50 represents a significant improvement over earlier APE1 inhibitors, which typically exhibited weaker activity (>10 µM) .
Synergy with Alkylating Agents : Unlike many BER inhibitors, Compound 3 demonstrated direct enhancement of temozolomide and methyl methanesulfonate (MMS) cytotoxicity in cellular assays, a critical feature for glioma therapy .
Brain Penetration : Elevated APE1 activity in gliomas necessitates inhibitors with CNS bioavailability. Compound 3’s high brain exposure in mice contrasts with the poor CNS penetration reported for earlier candidates .
Limitations and Unresolved Questions
- Clinical Translation : While murine PK data are promising, human trials are required to validate efficacy and safety.
Preparation Methods
Formation of the Thienoethylamine Intermediate
Reaction of α-(2-thienyl)ethylamine with o-chlorophenylacetonitrile under Strecker conditions generates α-(2-thienyl)ethylamino-o-chlorophenylacetonitrile (6 ). Hydrolysis with concentrated HCl followed by esterification using methanol/H$$2$$SO$$4$$ yields methyl α-(2-thienyl)ethylamino-o-chlorophenylacetate (8 ).
Cyclization to the Bicyclic System
Treatment of 8 with paraformaldehyde in acetic acid at 80°C induces cyclization, forming 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (9 ). Introduction of the isopropyl group at position 6 is achieved via nucleophilic alkylation:
- Deprotonation : The secondary amine in 9 is deprotonated using NaH in THF at 0°C.
- Alkylation : Reaction with isopropyl bromide at 60°C for 12 hours affords 6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (10 ) in 72% yield.
Coupling of the Benzo[d]thiazole and Thienopyridine Units
The benzo[d]thiazole and thienopyridine moieties are linked via a nucleophilic aromatic substitution (SNAr) reaction.
Activation of the Benzo[d]thiazole
1-Azidobenzo[d]thiazole (1a ) is reduced to benzo[d]thiazol-2-amine using H$$2$$/Pd-C in ethanol. Subsequent bromination with NBS in CCl$$4$$ introduces a bromine at position 3, yielding 3-bromobenzo[d]thiazole (11 ).
SNAr Coupling
Reaction of 11 with 6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (10 ) in DMF at 120°C with K$$2$$CO$$3$$ as base produces 3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (12 ) in 68% yield.
Synthesis of the 2-Phenoxyacetamide Side Chain
The phenoxyacetamide group is introduced via a two-step sequence:
Phenoxyacetic Acid Synthesis
Phenol reacts with chloroacetic acid in aqueous NaOH at 80°C to form phenoxyacetic acid (13 ) in 89% yield. Alternative routes employ ethyl chloroacetate and potassium carbonate in acetone, followed by hydrolysis with NaOH/EtOH.
Amide Coupling
Activation of 13 with TBTU and lutidine in dry DCM enables coupling with the free amine in 12 , yielding N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide (14 ) in 75% yield.
Hydrochloride Salt Formation
The final compound is converted to its hydrochloride salt by treating 14 with HCl gas in anhydrous diethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the target compound in 95% purity.
Analytical Characterization
Critical characterization data include:
- $$ ^1H $$-NMR (DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH3), 3.15–3.45 (m, 4H, thienopyridine CH2), 4.82 (s, 2H, OCH2CO), 7.02–7.95 (m, 9H, aromatic).
- HPLC-MS : [M+H]$$^+$$ m/z 509.2, retention time 12.4 min (C18 column, 0.1% TFA in H2O/MeCN).
Process Optimization and Yield Considerations
Q & A
Q. What are the key considerations in designing a synthetic pathway for this compound?
A robust synthetic pathway requires retrosynthetic analysis to identify feasible intermediates, combined with computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and select optimal reaction steps. Statistical design of experiments (DoE) can minimize trial-and-error by systematically varying parameters like temperature, solvent, and catalyst loading. For example, fractional factorial designs help prioritize critical variables early in route scouting .
Q. How can researchers ensure the purity and structural integrity of the compound?
Analytical techniques such as high-performance liquid chromatography (HPLC) with UV/Vis detection are essential for assessing purity. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). Stability studies under varying conditions (e.g., pH, temperature) should be conducted to identify degradation pathways .
Q. What in vitro assays are appropriate for initial biological activity assessment?
Begin with target-specific assays (e.g., enzyme inhibition or receptor binding assays) to evaluate potency. Cell-based assays (e.g., viability or apoptosis assays) can assess cytotoxicity and mechanism of action. Use orthogonal methods (e.g., fluorescence-based vs. luminescence-based readouts) to validate findings and minimize false positives. Dose-response curves and IC₅₀ calculations are critical for quantitative analysis .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking and molecular dynamics simulations can model binding modes and affinity. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine interaction details, such as hydrogen bonding or π-π stacking. Machine learning models trained on structural analogs may predict pharmacokinetic properties (e.g., logP, solubility). Experimental validation via X-ray crystallography or surface plasmon resonance (SPR) is essential to confirm computational predictions .
Q. How can contradictions in biological activity data across different models be resolved?
Contradictions often arise from model-specific variables (e.g., cell line genetic backgrounds or in vivo metabolic differences). Apply comparative analysis frameworks to identify confounding factors:
- Replicate experiments under standardized conditions.
- Use isogenic cell lines to isolate genetic variables.
- Cross-validate with ex vivo models (e.g., tissue explants) or patient-derived samples. Meta-analysis of published data can highlight trends obscured by individual study limitations .
Q. What statistical DoE approaches optimize reaction conditions for scale-up?
Response surface methodology (RSM) with central composite designs optimizes multi-variable systems (e.g., solvent ratio, catalyst loading). Bayesian optimization efficiently explores high-dimensional parameter spaces with limited experimental runs. Real-time process analytical technology (PAT) tools, such as inline FTIR, enable dynamic adjustments during synthesis. Post-optimization, sensitivity analysis identifies critical control parameters for reproducibility .
Q. How do structural modifications influence the compound’s pharmacokinetics?
Systematic SAR studies are required:
- Introduce substituents at the benzo[d]thiazole or tetrahydrothieno ring to modulate lipophilicity (e.g., logP measurements).
- Evaluate metabolic stability via liver microsome assays.
- Assess bioavailability using parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies. Computational tools like ADMET predictors can prioritize analogs for synthesis .
Data Presentation
| Parameter | Method | Typical Output |
|---|---|---|
| Synthetic Yield | HPLC with internal standard | 65–85% (optimized via DoE) |
| Purity | UPLC-MS | ≥98% (area normalization) |
| IC₅₀ (Target Enzyme) | Fluorescence-based assay | 12.3 ± 1.5 nM |
| LogP | Shake-flask method | 3.2 ± 0.2 |
Notes
- Avoid reliance on non-peer-reviewed sources (e.g., vendor catalogs).
- Computational predictions must be validated experimentally to avoid overinterpretation.
- Contradictory data should be addressed through rigorous replication and meta-analysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
